molecular formula C16H14N2O4 B5871295 N-(4-acetylphenyl)-3-methyl-2-nitrobenzamide

N-(4-acetylphenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5871295
M. Wt: 298.29 g/mol
InChI Key: PRYHITQXOITDDF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-methyl-2-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a methyl group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-methyl-2-nitrobenzamide typically involves the reaction of 4-acetylphenylamine with 3-methyl-2-nitrobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The acetyl group can be reduced to an alcohol group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: Formation of N-(4-acetylphenyl)-3-methyl-2-aminobenzamide.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(4-acetylphenyl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the acetyl and methyl groups may enhance its binding affinity to target proteins .

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide
  • N-(4-acetylphenyl)quinoline-3-carboxamide

Comparison: N-(4-acetylphenyl)-3-methyl-2-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the nitro group can undergo reduction to form reactive intermediates, while the methyl group can influence the compound’s lipophilicity and binding affinity to molecular targets .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-4-3-5-14(15(10)18(21)22)16(20)17-13-8-6-12(7-9-13)11(2)19/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYHITQXOITDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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